2-((1-(Cyclopropylsulfonyl)piperidin-3-yl)oxy)pyrazine
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Overview
Description
2-((1-(Cyclopropylsulfonyl)piperidin-3-yl)oxy)pyrazine is a heterocyclic compound that combines a pyrazine ring with a piperidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-(Cyclopropylsulfonyl)piperidin-3-yl)oxy)pyrazine typically involves the reaction of a pyrazine derivative with a piperidine derivative. One common method is the nucleophilic substitution reaction where a pyrazine derivative reacts with a piperidine derivative under basic conditions . The reaction conditions often include the use of solvents like dichloromethane or tetrahydrofuran and bases such as sodium hydride or potassium carbonate .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2-((1-(Cyclopropylsulfonyl)piperidin-3-yl)oxy)pyrazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the pyrazine ring can be substituted with various nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Sodium hydride, potassium carbonate
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .
Scientific Research Applications
2-((1-(Cyclopropylsulfonyl)piperidin-3-yl)oxy)pyrazine has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-((1-(Cyclopropylsulfonyl)piperidin-3-yl)oxy)pyrazine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways and targets are still under investigation, but it is believed to involve interactions with cellular proteins and nucleic acids .
Comparison with Similar Compounds
Similar Compounds
- 3-((1-(Cyclopropylsulfonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile
- 2-((1-(Cyclopropylsulfonyl)piperidin-3-yl)oxy)-6-methoxypyrazine
Uniqueness
2-((1-(Cyclopropylsulfonyl)piperidin-3-yl)oxy)pyrazine is unique due to its specific combination of a pyrazine ring and a piperidine moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
IUPAC Name |
2-(1-cyclopropylsulfonylpiperidin-3-yl)oxypyrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O3S/c16-19(17,11-3-4-11)15-7-1-2-10(9-15)18-12-8-13-5-6-14-12/h5-6,8,10-11H,1-4,7,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIQLBENFYYXYGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)C2CC2)OC3=NC=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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